molecular formula C7H7NO2S B12990479 5-Cyclopropylthiazole-2-carboxylic acid

5-Cyclopropylthiazole-2-carboxylic acid

Cat. No.: B12990479
M. Wt: 169.20 g/mol
InChI Key: WJGYSEIYBUGBJB-UHFFFAOYSA-N
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Description

5-Cyclopropylthiazole-2-carboxylic acid is an organic compound with the molecular formula C7H7NO2S. It belongs to the class of thiazole carboxylic acids, which are characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms—attached to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylthiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylthiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-Cyclopropylthiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Cyclopropylthiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropylthiazole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

5-cyclopropyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

WJGYSEIYBUGBJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(S2)C(=O)O

Origin of Product

United States

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